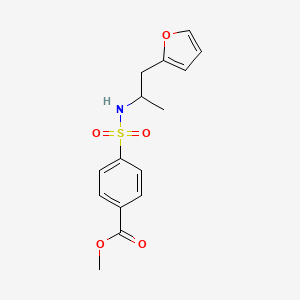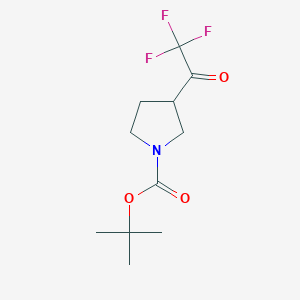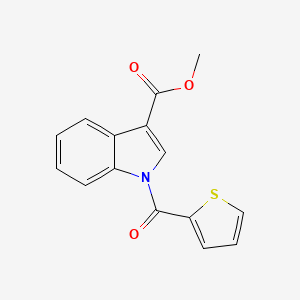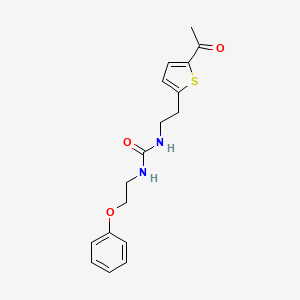
(E)-3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acrylamide, also known as CCPA, is a synthetic compound that belongs to the family of acrylamides. CCPA is a potent and selective agonist of the G protein-coupled receptor, GPR55, which is a member of the cannabinoid receptor family. This compound has gained interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Acrylamide derivatives, such as photo-cross-linkable polymers, have been synthesized and demonstrated to be highly efficient corrosion inhibitors for mild steel in hydrochloric acid medium. These inhibitors act by spontaneously adsorbing onto the metal surface, following the Langmuir adsorption isotherm, indicating their potential application in protecting industrial equipment from corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Synthesis and Characterization
The synthesis and characterization of novel acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper have been studied. This research not only underscores the importance of such compounds in corrosion protection but also highlights the methodologies for evaluating their effectiveness through chemical and electrochemical methods (Abu-Rayyan et al., 2022).
Biocompatible Materials
Acrylamide derivatives have been explored for the synthesis of water-soluble and hydrolysis-resistant polymers, which can serve as nonionic, biocompatible materials or segments of block copolymers with well-defined molecular weights. Such materials have potential applications in biomedical research, including drug delivery systems and tissue engineering (Narumi et al., 2009).
Environmental and Health Safety
The chemistry, biochemistry, and safety of acrylamide have been extensively reviewed, providing critical insights into the formation, distribution, and impact of acrylamide in food and the environment. This research is crucial for understanding the potential health risks associated with acrylamide exposure and for developing strategies to reduce its presence in food and occupational settings (Friedman, 2003).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-18-9-5-4-6-15(18)10-13-19(23)22-14-20(24,17-11-12-17)16-7-2-1-3-8-16/h1-10,13,17,24H,11-12,14H2,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUSRKBDUXJJCI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)


![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)


![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)


![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)


![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2860237.png)